molecular formula C9H8N2O4 B14078947 (5E)-8-Hydroxy-5-hydroxyimino-7-methylpyrano(2,3-b)pyridin-4-one CAS No. 67150-38-3

(5E)-8-Hydroxy-5-hydroxyimino-7-methylpyrano(2,3-b)pyridin-4-one

Cat. No.: B14078947
CAS No.: 67150-38-3
M. Wt: 208.17 g/mol
InChI Key: YFJKNADDLCLFCQ-UXBLZVDNSA-N
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Description

(5E)-8-Hydroxy-5-hydroxyimino-7-methylpyrano(2,3-b)pyridin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. The compound features a pyrano[2,3-b]pyridine core, which is known for its biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-8-Hydroxy-5-hydroxyimino-7-methylpyrano(2,3-b)pyridin-4-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, the compound can be synthesized through a series of reactions involving hydroxylation and oximation steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5E)-8-Hydroxy-5-hydroxyimino-7-methylpyrano(2,3-b)pyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

Major products formed from these reactions include various substituted pyrano[2,3-b]pyridine derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

(5E)-8-Hydroxy-5-hydroxyimino-7-methylpyrano(2,3-b)pyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-8-Hydroxy-5-hydroxyimino-7-methylpyrano(2,3-b)pyridin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can trigger downstream signaling pathways that lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-8-Hydroxy-5-hydroxyimino-7-methylpyrano(2,3-b)pyridin-4-one stands out due to its unique combination of hydroxyl and oxime functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex biological processes .

Properties

CAS No.

67150-38-3

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

(5E)-8-hydroxy-5-hydroxyimino-7-methylpyrano[2,3-b]pyridin-4-one

InChI

InChI=1S/C9H8N2O4/c1-5-4-6(10-13)8-7(12)2-3-15-9(8)11(5)14/h2-4,13-14H,1H3/b10-6+

InChI Key

YFJKNADDLCLFCQ-UXBLZVDNSA-N

Isomeric SMILES

CC1=C/C(=N\O)/C2=C(N1O)OC=CC2=O

Canonical SMILES

CC1=CC(=NO)C2=C(N1O)OC=CC2=O

Origin of Product

United States

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